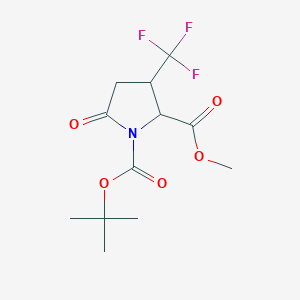

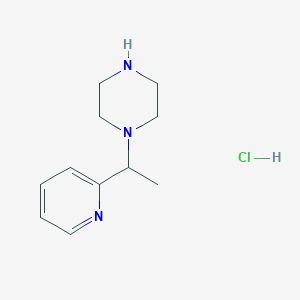

![molecular formula C7H16Cl2F2N2 B2712249 Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2) CAS No. 1355355-65-5](/img/structure/B2712249.png)

Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)” is a chemical compound with the CAS Number 1911568-46-1 . It has a molecular weight of 150.17 . The IUPAC name for this compound is 1-(4,4-difluorocyclohexyl)hydrazine . It is stored under nitrogen at a temperature of -20°C . The compound is in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12F2N2/c7-6(8)3-1-5(10-9)2-4-6/h5,10H,1-4,9H2 . This indicates that the compound has a cyclohexyl ring with two fluorine atoms attached to the same carbon atom, and a hydrazine group attached to the ring via a methyl group .Chemical Reactions Analysis

Hydrazine can react with a carbonyl to form a hydrazone, a reaction similar to that of imine formation . This could potentially be relevant to the compound , as it contains a hydrazine group .科学的研究の応用

Anticancer Properties

Hydrazine derivatives have shown promising results in cancer research. A study demonstrated the synthesis of certain tropane-based compounds, including derivatives of hydrazine, which exhibited significant antitumor properties against human tumor cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer), outperforming the standard reference drug, doxorubicin (Ismail et al., 2016). Another research highlighted the nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer MCF-7 cell lines, suggesting its potential as a novel anti-breast cancer compound (Prasetiawati et al., 2022).

Fluorescent Probes and Detection

Hydrazine derivatives are utilized in the development of fluorescent probes for various applications. A study described the design of a ratiometric fluorescent probe for detecting hydrazine in biological and water samples (Zhu et al., 2019). Another research proposed a next-generation fluorescent probe for hydrazine, demonstrating applications in soil analysis, two-photon tissue imaging, and real-time spray-based sensing (Jung et al., 2019).

Antibacterial and Antimicrobial Applications

Some hydrazine derivatives have been synthesized and evaluated for their antibacterial properties. A study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, showing significant antibacterial activity (Azab et al., 2013).

Corrosion Inhibition

Hydrazine derivatives are also researched for their application in corrosion inhibition. An experimental study demonstrated the effectiveness of new hydrazine carbodithioic acid derivatives in inhibiting corrosion of mild steel in hydrochloric acid solutions (Khaled, 2006).

作用機序

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation and respiratory irritation .

特性

IUPAC Name |

(4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2.2ClH/c8-7(9)3-1-6(2-4-7)5-11-10;;/h6,11H,1-5,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCQRWDTYABCIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNN)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2712166.png)

![N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2712169.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone](/img/structure/B2712171.png)

![5-amino-N-(4-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2712172.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)

![2-[(4-Methoxyphenyl)methyl]pyridine](/img/structure/B2712181.png)

![[1-(3-Methoxypyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2712185.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)